Arsinodithioic acid, dimethyl-, sodium salt

Übersicht

Beschreibung

Arsinodithioic acid, dimethyl-, sodium salt is an organoarsenic compound with the chemical formula ( \text{C}_2\text{H}_6\text{AsNaS}_2 ). It is a member of the dithioarsinate family, which are known for their unique coordination patterns in inorganic and organometallic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arsinodithioic acid, dimethyl-, sodium salt can be synthesized through the reaction of dimethylarsinic acid with hydrogen sulfide. The reaction is typically carried out in an aqueous phase, and the product is isolated using chromatographic techniques . Another method involves the reaction of dimethylarsinic acid with sodium sulfide in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of sodium dimethyldithioarsinate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using crystallization and other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Arsinodithioic acid, dimethyl-, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylarsinic acid.

Reduction: It can be reduced to form dimethylarsinous acid.

Substitution: It can react with metal halides to form metal dimethyldithioarsinates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Metal halides like copper chloride or palladium acetate.

Major Products:

Oxidation: Dimethylarsinic acid.

Reduction: Dimethylarsinous acid.

Substitution: Metal dimethyldithioarsinates.

Wissenschaftliche Forschungsanwendungen

Arsinodithioic acid, dimethyl-, sodium salt has several scientific research applications:

Wirkmechanismus

The mechanism of action of sodium dimethyldithioarsinate involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction is believed to be responsible for its toxicological effects. The compound can also undergo metabolic transformations, leading to the formation of more toxic species .

Vergleich Mit ähnlichen Verbindungen

Arsinodithioic acid, dimethyl-, sodium salt is unique compared to other similar compounds due to its specific coordination patterns and reactivity. Similar compounds include:

- Sodium dimethyldithiophosphinate

- Sodium dimethyldithiocarbamate

- Sodium dimethyldithiocarbonate

These compounds share similar structural features but differ in their chemical reactivity and applications .

Biologische Aktivität

Arsinodithioic acid, dimethyl-, sodium salt (commonly referred to as dimethylarsinodithioic acid or DMAD) is a chemical compound with potential biological activity. It is part of a broader class of arsenic compounds that have garnered interest due to their complex interactions with biological systems. This article explores the biological activity of DMAD, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

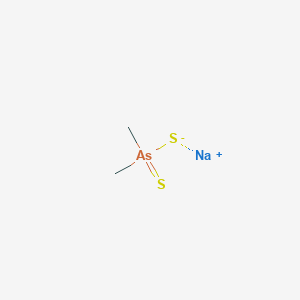

DMAD is characterized by its unique molecular structure, which includes arsenic (As) bonded to sulfur (S) atoms. The presence of these elements contributes to its reactivity and biological implications. The compound can be represented as follows:

This structure allows DMAD to participate in various biochemical processes, particularly in relation to oxidative stress and cellular signaling pathways.

The biological activity of DMAD primarily stems from its ability to interact with cellular components, leading to oxidative stress and potential cytotoxicity. Key mechanisms include:

- Oxidative Stress Induction : DMAD can generate reactive oxygen species (ROS), which contribute to cellular damage and inflammation. This oxidative stress is linked to various pathophysiological conditions.

- Protein Modification : The compound may modify thiol groups in proteins, disrupting normal cellular functions and leading to apoptosis or necrosis in affected cells.

Toxicological Effects

Research has shown that exposure to DMAD can result in significant toxicological effects, including:

- Cellular Damage : Studies indicate that DMAD exposure leads to cell death through mechanisms such as apoptosis and necrosis, particularly in sensitive tissues like the skin and liver .

- Histopathological Changes : Animal studies have demonstrated that DMAD can cause histopathological alterations in various organs, including the liver and kidneys, characterized by inflammation and necrosis .

Case Study 1: Skin Exposure

A notable study investigated the effects of DMAD on skin tissues. Mice exposed to high concentrations exhibited severe skin lesions resembling those caused by other arsenicals. Histological analysis revealed extensive epidermal necrosis and inflammation . The study highlighted the compound's potential as a vesicant, similar to Lewisite.

Case Study 2: In Vivo Toxicity Assessment

In a controlled laboratory setting, rats were administered varying doses of DMAD to assess its acute toxicity. Results indicated dose-dependent lethality, with significant weight loss and organ damage observed at higher concentrations. Histopathological examination showed liver degeneration and kidney tubule necrosis .

Data Summary

Eigenschaften

IUPAC Name |

sodium;dimethyl-sulfanylidene-sulfido-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsS2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZONEMRNNVFDI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=S)(C)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AsNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950038 | |

| Record name | Sodium dimethylarsinodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27318-74-7 | |

| Record name | Arsinodithioic acid, dimethyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dimethylarsinodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.